molecular formula C8H10FN B2559749 3-Fluoro-n,4-dimethylaniline CAS No. 1021144-10-4

3-Fluoro-n,4-dimethylaniline

Cat. No.: B2559749
CAS No.: 1021144-10-4
M. Wt: 139.173
InChI Key: IVABRVITTMQVHT-UHFFFAOYSA-N
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Description

3-Fluoro-n,4-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom at the third position and two methyl groups at the nitrogen and fourth positions of the aniline ring. It is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

It is known that aniline derivatives can participate in various biochemical reactions The presence of the fluorine atom and the two methyl groups on the amino group may influence its reactivity and interactions with enzymes, proteins, and other biomolecules

Metabolic Pathways

The metabolic pathways involving 3-Fluoro-n,4-dimethylaniline are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-n,4-dimethylaniline typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Nitration: Using continuous flow reactors to ensure efficient nitration.

    Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to improve yield and reduce reaction time.

    Automated Methylation: Utilizing automated systems for the methylation process to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-n,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

3-Fluoro-n,4-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Lacks the methyl groups, making it less hydrophobic.

    4-Fluoro-n,3-dimethylaniline: Different substitution pattern affecting its reactivity.

    3-Chloro-n,4-dimethylaniline: Chlorine instead of fluorine, altering its chemical properties.

Uniqueness

3-Fluoro-n,4-dimethylaniline is unique due to the presence of both fluorine and methyl groups, which influence its chemical reactivity and biological activity. The fluorine atom increases the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

3-fluoro-N,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVABRVITTMQVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-2-fluoro-1-methylbenzene (1.0 g, 5.3 mmol), KOAc (1.3 g, 13.2 mmol), and CuI (1.2 g, 6.4 mmol) in DMF (20 mL) was added methylamine (26.5 mL, 2.0M in THF, 53.0 mmol) at r.t. under N2. The reaction was stirred at 100° C. overnight in a sealed tube. The reaction mixture was filtered, diluted with water (50 mL), and extracted with EtOAc (50 mL×3). The organic layers were washed with ammonium hydroxide (50 mL×3) and brine (50 mL), dried (Na2SO4), and concentrated. The residue was purified by silica gel chromatography (PE:EtOAc=20:1) to give 310 mg (42%) of the title compound as a yellow oil. [M+H] Calc'd for C8H10FN, 140. Found, 140.
Quantity
1 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Yield
42%

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